5-(3-methyl-3H-diazirin-3-yl)pentanoic acid
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Overview
Description
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is often used in biochemical research due to its photo-crosslinking properties.
Preparation Methods
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid typically involves the formation of the diazirine ring followed by the attachment of the pentanoic acid chain. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its photo-crosslinking properties make it valuable for studying protein-protein interactions, mapping active sites in enzymes, and investigating cellular processes. In industry, it is used in the development of new materials and as a tool for studying complex biochemical pathways .
Mechanism of Action
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property is exploited in photo-crosslinking experiments to capture transient interactions and study molecular dynamics .
Comparison with Similar Compounds
Similar compounds to 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid include:
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for photo-crosslinking.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A derivative used in biochemical research.
DiAzK: A compound with similar photo-crosslinking properties. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other diazirine-containing compounds.
Properties
CAS No. |
25080-63-1 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(3-methyldiazirin-3-yl)pentanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-7(8-9-7)5-3-2-4-6(10)11/h2-5H2,1H3,(H,10,11) |
InChI Key |
KYSOOSILWHMRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCC(=O)O |
Origin of Product |
United States |
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